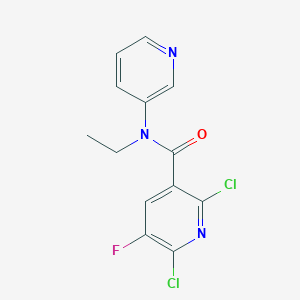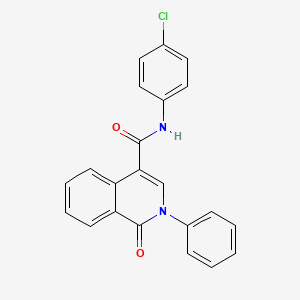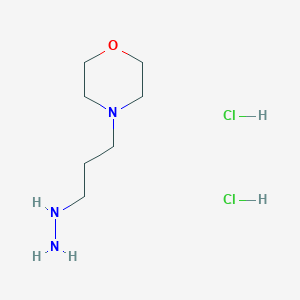
2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide, also known as GSK-3 Inhibitor IX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various physiological processes, including cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One area of scientific research involving 2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide focuses on its synthesis and evaluation as a potential antimicrobial agent. For example, Al-Omar and Amr (2010) prepared a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester. The synthesized compounds were screened for bactericidal and fungicidal activities, exhibiting significant antimicrobial activity comparable to streptomycin and fusidic acid, which were used as reference antibiotic drugs (Al-Omar & Amr, 2010).
Chemical Synthesis and Molecular Docking
Research by Jayarajan et al. (2019) on the synthesis of related compounds through a three-component reaction highlighted the utility of this compound in producing molecules with potential non-linear optical (NLO) properties and for molecular docking studies. These synthesized compounds were characterized using various techniques and investigated computationally to support their potential application in materials science and drug discovery (Jayarajan et al., 2019).
Synthetic Pathways and Anticancer Agents
Another significant application involves the synthesis and biological evaluation of novel compounds for potential anticancer and anti-inflammatory activities. For instance, Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them for their cytotoxic activities against cancer cell lines and for 5-lipoxygenase inhibition, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Molluscicidal Properties
El-bayouki and Basyouni (1988) explored the synthesis of thiazolo[5,4-d]pyrimidines with significant molluscicidal properties, starting from a compound similar to this compound. This research highlighted the compound's potential use in controlling snail populations that act as intermediate hosts for diseases such as schistosomiasis (El-bayouki & Basyouni, 1988).
Coordination Chemistry
The research by Jain et al. (2004) into new pyridine carboxamide ligands and their complexation to copper(II) demonstrates the compound's relevance in coordination chemistry. This study synthesized several new ligands and analyzed their complexation with copper(II), providing insights into potential applications in catalysis and material science (Jain et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
2,6-dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FN3O/c1-2-19(8-4-3-5-17-7-8)13(20)9-6-10(16)12(15)18-11(9)14/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNGHHYZNNMBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN=CC=C1)C(=O)C2=CC(=C(N=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2527544.png)


![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2527553.png)
![[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B2527554.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)


![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2527561.png)
![N-[2-[4-[(3,4-Difluorophenyl)methylidene]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2527566.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate](/img/structure/B2527567.png)
